molecular formula C8H13FO2 B14320128 Methyl 2-fluoro-4,4-dimethylpent-2-enoate CAS No. 112854-12-3

Methyl 2-fluoro-4,4-dimethylpent-2-enoate

Cat. No.: B14320128
CAS No.: 112854-12-3
M. Wt: 160.19 g/mol
InChI Key: DOZZISJZVRZQBH-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4,4-dimethylpent-2-enoate is an organic compound with the molecular formula C8H13FO2 It is a derivative of pentenoate, characterized by the presence of a fluorine atom and two methyl groups on the pent-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-4,4-dimethylpent-2-enoate typically involves the fluorination of a suitable precursor, such as Methyl 4,4-dimethylpent-2-enoate. The fluorination reaction can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4,4-dimethylpent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives, such as amines or thiols.

Scientific Research Applications

Methyl 2-fluoro-4,4-dimethylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4,4-dimethylpent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-dimethylpent-4-enoate: Similar structure but lacks the fluorine atom.

    Methyl 2-chloro-4,4-dimethylpent-2-enoate: Contains a chlorine atom instead of fluorine.

    Methyl 2-bromo-4,4-dimethylpent-2-enoate: Contains a bromine atom instead of fluorine.

Uniqueness

Methyl 2-fluoro-4,4-dimethylpent-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

112854-12-3

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

methyl 2-fluoro-4,4-dimethylpent-2-enoate

InChI

InChI=1S/C8H13FO2/c1-8(2,3)5-6(9)7(10)11-4/h5H,1-4H3

InChI Key

DOZZISJZVRZQBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=C(C(=O)OC)F

Origin of Product

United States

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